REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([NH2:7])=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:13].C1COCC1>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([NH2:7])=[S:13]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)N)C=CC=C1
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
200 mmol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Sonicate the mixture for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
Decant the THF solution from the solids
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=S)N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.05 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 185.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |